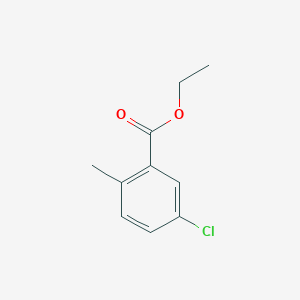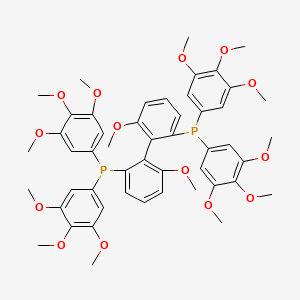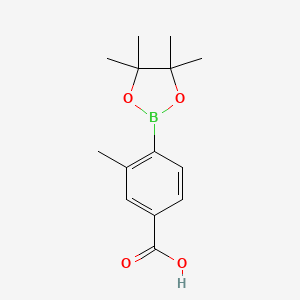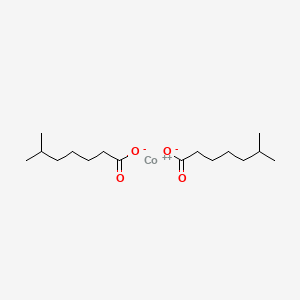
2,5-Diiodoterephthalic acid
概要
説明
2,5-Diiodoterephthalic acid is an organic compound with the molecular formula C8H4I2O4. It is a derivative of terephthalic acid, where two hydrogen atoms on the benzene ring are replaced by iodine atoms at the 2 and 5 positions. This compound is known for its unique properties and applications in various fields, including materials science and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
2,5-Diiodoterephthalic acid can be synthesized through the halogenation of terephthalic acid. One common method involves the use of iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction typically proceeds as follows:
- Dissolve terephthalic acid in a mixture of acetic acid and water.
- Add iodine and potassium iodate to the solution.
- Heat the mixture to around 80-90°C and stir for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with water and recrystallize from an appropriate solvent to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous stirring and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to optimize the reaction .
化学反応の分析
Types of Reactions
2,5-Diiodoterephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 2,5-diaminoterephthalic acid, 2,5-dihydroxyterephthalic acid, etc.
Oxidation Products: Oxidation can lead to the formation of terephthalic acid derivatives with additional functional groups.
Coupling Products: Complex organic molecules with extended conjugation or additional aromatic rings.
科学的研究の応用
2,5-Diiodoterephthalic acid has several applications in scientific research:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes with metals.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: The compound is used in the study of halogen bonding and its effects on molecular interactions.
Industrial Applications: It is employed in the production of advanced materials with specific optical and electronic properties.
作用機序
The mechanism of action of 2,5-diiodoterephthalic acid primarily involves its ability to form strong halogen bonds with other molecules. These interactions can influence the physical and chemical properties of the resulting compounds. In metal-organic frameworks, the iodine atoms participate in coordination with metal ions, leading to the formation of stable structures with unique properties .
類似化合物との比較
Similar Compounds
2-Iodoterephthalic Acid: Similar structure but with only one iodine atom.
2,5-Dibromoterephthalic Acid: Bromine atoms instead of iodine.
2,5-Dichloroterephthalic Acid: Chlorine atoms instead of iodine.
Uniqueness
2,5-Diiodoterephthalic acid is unique due to the presence of two iodine atoms, which significantly enhance its ability to participate in halogen bonding. This property makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials. The larger atomic radius of iodine compared to bromine and chlorine also influences the steric and electronic properties of the compound, leading to distinct reactivity and applications .
特性
IUPAC Name |
2,5-diiodoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNGRUVXBDBCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)C(=O)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613187 | |
| Record name | 2,5-Diiodobenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20856-80-8 | |
| Record name | 2,5-Diiodobenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)
![calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate](/img/structure/B1591978.png)
